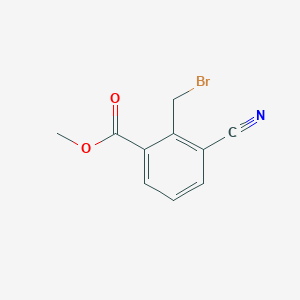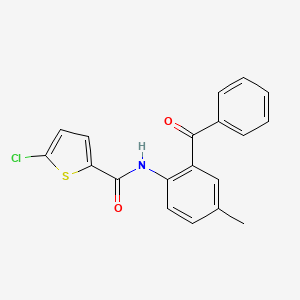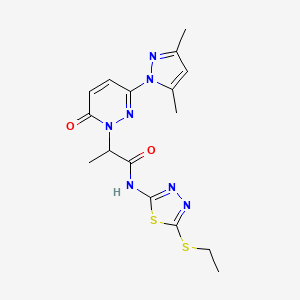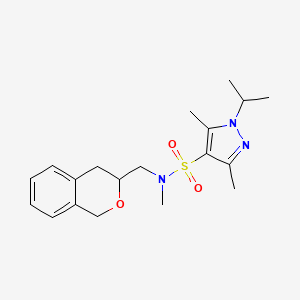
Methyl 2-(bromomethyl)-3-cyanobenzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound similar to “Methyl 2-(bromomethyl)-3-cyanobenzoate”, namely “Methyl 2-bromomethyl benzoate”, has been reported . The molecular formula for “Methyl 2-bromomethyl benzoate” is C9H9BrO2, with an average mass of 229.071 Da .Chemical Reactions Analysis
“Methyl 2-(bromomethyl)acrylate” can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . Esters like “Methyl bromoacetate” react with acids to liberate heat along with alcohols and acids .Physical And Chemical Properties Analysis
“Methyl 2-(bromomethyl)acrylate” is a clear colorless to slightly brownish liquid . It has a boiling point of 35-37 °C/1.3 mmHg and a density of 1.489 g/mL at 25 °C .Scientific Research Applications
Organic Synthesis Applications
Methyl 2-(bromomethyl)-3-cyanobenzoate serves as a pivotal intermediate in the synthesis of complex molecules. For instance, it is used in the preparation of dihydrobenzofuran lignans, a class of compounds with potential anticancer activity. These molecules inhibit tubulin polymerization, showing significant promise against leukemia and breast cancer cell lines (Pieters et al., 1999). Furthermore, the compound plays a crucial role in generating novel heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, through tandem cyclization processes, highlighting its versatility in constructing complex chemical architectures (Yagodkina-Yakovenko et al., 2018).
Pharmacological Research
In the realm of pharmacology, Methyl 2-(bromomethyl)-3-cyanobenzoate contributes to the development of pharmacologically active compounds. Its derivative structures have been explored for their anti-cancer and antimicrobial properties, offering a foundation for developing new therapeutic agents. For instance, derivatives synthesized from this compound have been screened for activity against human tumor cell lines, demonstrating significant potential in cancer treatment (Pieters et al., 1999).
Material Science
In material science, Methyl 2-(bromomethyl)-3-cyanobenzoate's derivatives are investigated for their unique properties and applications. For example, the synthesis and study of new pyrazole and pyrimidine derivatives, which could have implications in developing new materials with specific optical or electronic properties, underline the importance of this compound in advancing material science research (Abunada et al., 2008).
Environmental and Analytical Chemistry
The compound is also relevant in environmental and analytical chemistry, where it is used as a reference or standard in developing analytical methods for detecting genotoxic impurities in pharmaceuticals, showcasing its importance in ensuring drug safety and compliance with regulatory standards (Gaddam et al., 2020).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(bromomethyl)-3-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(6-12)9(8)5-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKQJOGXXYPOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-3-cyanobenzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2722133.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2722135.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722136.png)
![[3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2722138.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2722139.png)



![2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2722148.png)
![N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2722149.png)
![1-Azaspiro[5.5]undecane;hydrochloride](/img/structure/B2722152.png)

